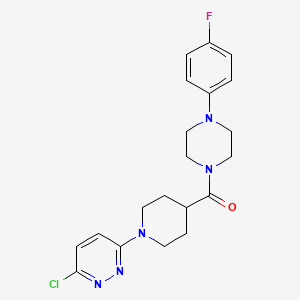

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14755412

Molecular Formula: C20H23ClFN5O

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23ClFN5O |

|---|---|

| Molecular Weight | 403.9 g/mol |

| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C20H23ClFN5O/c21-18-5-6-19(24-23-18)26-9-7-15(8-10-26)20(28)27-13-11-25(12-14-27)17-3-1-16(22)2-4-17/h1-6,15H,7-14H2 |

| Standard InChI Key | QIZGFBHUSZLLSU-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a 6-chloropyridazin-3-yl group attached to a piperidin-4-yl ring, which is further connected via a methanone bridge to a 4-(4-fluorophenyl)piperazine moiety. This trifunctional design integrates:

-

Pyridazine: A nitrogen-rich aromatic heterocycle known for electron-deficient properties, facilitating interactions with biological targets.

-

Piperidine and Piperazine: Saturated six-membered rings with nitrogen atoms, commonly found in CNS-active compounds due to their ability to cross the blood-brain barrier .

-

4-Fluorophenyl Group: A hydrophobic aromatic substituent that enhances binding affinity to protein pockets through van der Waals interactions .

Physicochemical Properties

Key parameters derived from computational and experimental data include:

The chlorine atom at position 6 of the pyridazine ring contributes to electrophilicity, while the fluorine on the phenyl group enhances metabolic stability by resisting oxidative degradation. The compound’s moderate polarity (TPSA = 67.8 Ų) suggests reasonable solubility in polar aprotic solvents, though passive membrane permeability may be limited .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound typically follows a multi-step protocol involving:

-

Pyridazine Functionalization: Introduction of chlorine at position 6 via electrophilic substitution using POCl₃ or PCl₅.

-

Piperidine-Piperazine Coupling: A Buchwald-Hartwig amination or Ullmann-type reaction to link the piperidine and piperazine moieties .

-

Methanone Bridge Formation: Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine amine and piperazine carbonyl.

Notably, intermediates such as 1-(6-chloropyridazin-3-yl)piperidin-4-amine (PubChem CID: 6416423) serve as critical precursors, with yields optimized through microwave-assisted synthesis .

Structural Analogues and SAR Insights

Modifications to the core structure have been explored to enhance bioavailability:

-

Piperazine Substitution: Replacing the 4-fluorophenyl group with indole or triazolo-pyridine moieties improves affinity for serotonin receptors .

-

Chlorine Replacement: Substituting chlorine with trifluoromethyl groups increases metabolic stability but reduces solubility .

Research Gaps and Future Directions

Despite promising structural features, critical gaps persist:

-

Pharmacokinetic Profiling: No data exist on oral bioavailability, plasma protein binding, or CYP450 interactions.

-

Target Validation: Hypothesized mechanisms (e.g., serotonin receptor modulation) require in vitro binding assays.

-

Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume